1-benzyl-7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
Description
This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic core with substituents influencing its physicochemical and biological properties. Key structural features include:
- Position 3: 2,5-Dimethylbenzenesulfonyl moiety, a strong electron-withdrawing group that may modulate electronic density and binding interactions.
- Position 6: Fluorine atom, commonly associated with improved bioavailability and metabolic stability in pharmaceuticals.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest relevance in antibiotic or kinase inhibitor development .
Properties
IUPAC Name |
1-benzyl-7-(diethylamino)-3-(2,5-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN2O3S/c1-5-30(6-2)25-16-24-22(15-23(25)29)28(32)27(18-31(24)17-21-10-8-7-9-11-21)35(33,34)26-14-19(3)12-13-20(26)4/h7-16,18H,5-6,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXMGQBSESCWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=C(C=CC(=C3)C)C)CC4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
BD87610: 7-(Diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
Key Differences :
- Position 1 Substituent: Ethyl vs. benzyl in the target compound. Impact: The benzyl group increases molecular weight (~473.5 vs.
- Shared Features: Identical diethylamino, sulfonyl, and fluoro groups. Theoretical Implications:
- Benzyl may enhance binding to hydrophobic pockets in biological targets compared to ethyl.
Compounds 97 and 98: 1-Pentyl-3-carbonyl Derivatives
Compound 97: 3-((6-Methoxy)naphthalene-2-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one Compound 98: 3-(Anthracene-9-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one Key Differences:
- Position 3 Substituent: Carbonyl groups (naphthalene/anthracene) vs. sulfonyl in the target compound.
- Position 1 Substituent: Pentyl vs. benzyl.
Cetefloxacin: Fluoroquinolone Antibiotic
Structural Overlap :
- Shared fluoro and dihydroquinolinone core, common in antibiotics targeting DNA gyrase. Key Differences:
- Position 1 : Cetefloxacin has a cyclopropyl group vs. benzyl in the target compound.
- Position 7: Cetefloxacin features a complex azetidinyl group vs. diethylamino. Functional Implications:
- The diethylamino group in the target compound may improve water solubility compared to cetefloxacin’s heterocyclic substituents.
Data Table: Structural and Functional Comparison
*Estimated based on structural similarity to BD87610.
Research Findings and Implications
- Sulfonyl vs. Carbonyl Groups : The 2,5-dimethylbenzenesulfonyl group in the target compound may enhance stability and target binding compared to carbonyl derivatives due to stronger electron-withdrawing effects .
- Benzyl vs. Alkyl/Aromatic Groups : The benzyl substituent likely improves interaction with aromatic residues in enzymes or receptors, a feature absent in ethyl or pentyl analogs .
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